1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one
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Overview
Description
1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one is an organic compound with a unique structure that includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one typically involves the reaction of 2-amino-4-chloro-6-fluorobenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of matrix metalloproteinases, which are involved in cancer cell growth and proliferation.
Comparison with Similar Compounds
- 1-(2-Amino-4-chlorophenyl)ethan-1-one
- 1-(2-Amino-4-fluorophenyl)ethan-1-one
- 1-(2-Amino-6-chlorophenyl)ethan-1-one
Comparison: 1-(2-Amino-4-chloro-6-fluorophenyl)ethan-1-one is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent .
Properties
CAS No. |
2090481-19-7 |
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Molecular Formula |
C8H7ClFNO |
Molecular Weight |
187.60 g/mol |
IUPAC Name |
1-(2-amino-4-chloro-6-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H7ClFNO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,11H2,1H3 |
InChI Key |
ZDDFPVOBWKHMFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)Cl)N |
Origin of Product |
United States |
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